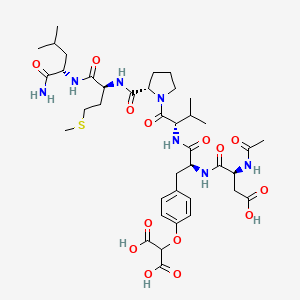
Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the malonyl group (CH(CO2H)2) in the tyrosine residue makes it unique and potentially useful for specific biochemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized protocols are used to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methionine residue can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The malonyl group in the tyrosine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted malonyl groups.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and modification techniques.
Biology
Protein-Protein Interactions: Investigated for its role in modulating protein-protein interactions due to its unique sequence and functional groups.
Medicine
Drug Development: Potential use in developing peptide-based therapeutics targeting specific pathways or receptors.
Industry
Biotechnology: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 depends on its interaction with specific molecular targets. The malonyl group in the tyrosine residue can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate signaling pathways and protein activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-NH2: Contains a sulfonated tyrosine residue instead of a malonyl group.
Ac-Asp-Tyr-Met-Gly-Trp-NH2: Lacks the malonyl group, making it less reactive in certain biochemical contexts.
Uniqueness
The presence of the malonyl group in Ac-Asp-Tyr(CH(CO2H)2)-Val-Pro-Met-Leu-NH2 makes it unique compared to other peptides. This group can participate in specific chemical reactions, making the compound valuable for studying protein modifications and developing targeted therapeutics.
Propriétés
Formule moléculaire |
C39H57N7O14S |
|---|---|
Poids moléculaire |
880.0 g/mol |
Nom IUPAC |
2-[4-[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenoxy]propanedioic acid |
InChI |
InChI=1S/C39H57N7O14S/c1-19(2)16-25(32(40)50)43-33(51)24(13-15-61-6)42-36(54)28-8-7-14-46(28)37(55)30(20(3)4)45-35(53)26(44-34(52)27(18-29(48)49)41-21(5)47)17-22-9-11-23(12-10-22)60-31(38(56)57)39(58)59/h9-12,19-20,24-28,30-31H,7-8,13-18H2,1-6H3,(H2,40,50)(H,41,47)(H,42,54)(H,43,51)(H,44,52)(H,45,53)(H,48,49)(H,56,57)(H,58,59)/t24-,25-,26-,27-,28-,30-/m0/s1 |
Clé InChI |
XPASOGHYDSTHJQ-YUGXLDDKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



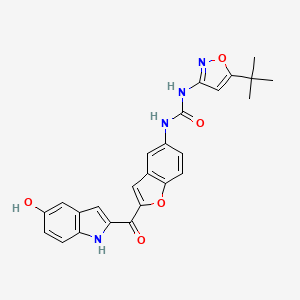

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
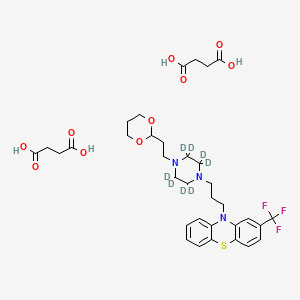

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
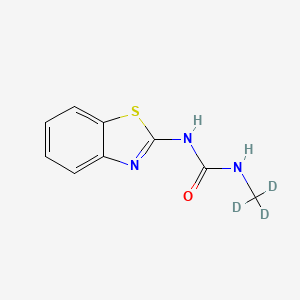
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
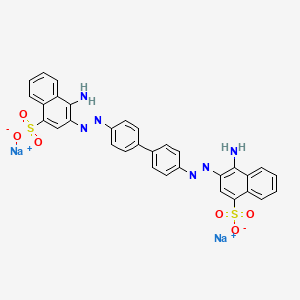
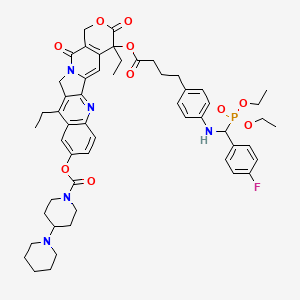
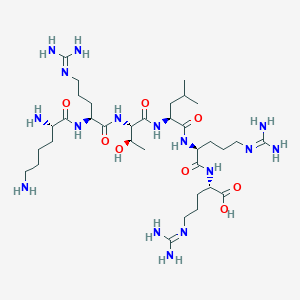
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
